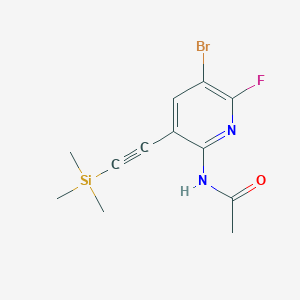
N-(5-Bromo-6-fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide is a complex organic compound characterized by the presence of bromine, fluorine, and a trimethylsilyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by the introduction of the trimethylsilyl group through a Sonogashira coupling reaction. The final step involves the acylation of the pyridine ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or other substituents.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine, fluorine, and trimethylsilyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-bromo-6-chloro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide
- N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]propionamide
Uniqueness
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide is unique due to the specific combination of bromine, fluorine, and trimethylsilyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14BrFN2OSi |
|---|---|
Molecular Weight |
329.24 g/mol |
IUPAC Name |
N-[5-bromo-6-fluoro-3-(2-trimethylsilylethynyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C12H14BrFN2OSi/c1-8(17)15-12-9(5-6-18(2,3)4)7-10(13)11(14)16-12/h7H,1-4H3,(H,15,16,17) |
InChI Key |
XOBANGCEMVNMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1C#C[Si](C)(C)C)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















